molecular formula C16H17ClN2O2S B8483812 2-Chloro-5-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]benzenamine

2-Chloro-5-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]benzenamine

Cat. No. B8483812
M. Wt: 336.8 g/mol
InChI Key: MIQQXZLKCFNTSI-UHFFFAOYSA-N
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Patent
US08507536B2

Procedure details

To 1-(3-nitro-4-chloro-benzenesulfonyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine (3.6 g, 10 mmol) in THF (50 mL) and water (50 mL) was added sodium hydrosulfite (10.2 g, 50 mmol). The mixture was stirred at ambient temperature for 2 hrs. Ethyl acetate (150 mL) and sat. NH4Cl (150 mL) were added. The organic layer was separated, washed with brine (2×50 mL) and dried over MgSO4. Concentration and purification by silica gel column chromatography eluting with hexane/ethyl acetate (4/1 to 1/1) yielded 2-chloro-5-(2,3,4,5-tetrahydro-benzo[b]azepine-1-sulfonyl)-phenylamine as pale yellow solid (3.4 g). MS: 337.0 (M+H)+; tR=2.85 min (method 1).
Name
1-(3-nitro-4-chloro-benzenesulfonyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([S:11]([N:14]2[CH2:20][CH2:19][CH2:18][CH2:17][C:16]3[CH:21]=[CH:22][CH:23]=[CH:24][C:15]2=3)(=[O:13])=[O:12])[CH:7]=[CH:8][C:9]=1[Cl:10])([O-])=O.S(S([O-])=O)([O-])=O.[Na+].[Na+].C(OCC)(=O)C.[NH4+].[Cl-]>C1COCC1.O>[Cl:10][C:9]1[CH:8]=[CH:7][C:6]([S:11]([N:14]2[CH2:20][CH2:19][CH2:18][CH2:17][C:16]3[CH:21]=[CH:22][CH:23]=[CH:24][C:15]2=3)(=[O:12])=[O:13])=[CH:5][C:4]=1[NH2:1] |f:1.2.3,5.6|

Inputs

Step One
Name
1-(3-nitro-4-chloro-benzenesulfonyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Quantity
3.6 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1Cl)S(=O)(=O)N1C2=C(CCCC1)C=CC=C2
Name
Quantity
10.2 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
150 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
Concentration and purification by silica gel column chromatography
WASH
Type
WASH
Details
eluting with hexane/ethyl acetate (4/1 to 1/1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)S(=O)(=O)N1C2=C(CCCC1)C=CC=C2)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: CALCULATEDPERCENTYIELD 100.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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